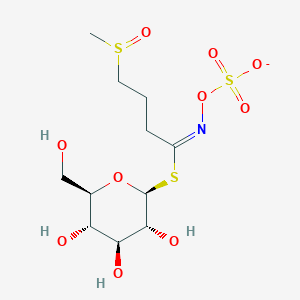

2-Hydroxybenzyl beta-d-glucopyranoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

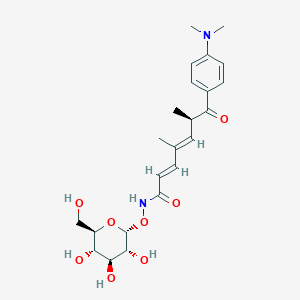

Beta-isosalicin is a beta-D-glucoside that is beta-D-glucopyranose in which the hydroxy group at position 1R is substituted by a (2-hydroxybenzyl)oxy group. It is isolated from the flowers of Filipendula ulmaria. It has a role as a plant metabolite. It is a beta-D-glucoside, a monosaccharide derivative and a member of phenols.

Wissenschaftliche Forschungsanwendungen

Enzymatic Synthesis in Organic Media

Research by Vic, Thomas, and Crout (1997) explored the enzymatic synthesis of alkyl-β-D-glucosides, including 2-Hydroxybenzyl β-D-glucopyranoside, in organic solvents. They found that different solvents influenced the yield of these compounds, with the best results obtained in tert-butanol, acetone, or acetonitrile. This study highlighted the potential for organic solvents in enzymatic syntheses of such compounds (Vic, Thomas, & Crout, 1997).

Neuroprotective Properties

Lee, Sung, and Kim (2006) identified bibenzyl glycosides, including derivatives of 2-Hydroxybenzyl β-D-glucopyranoside, as neuroprotective agents. These compounds were found to protect human neuroblastoma cells from neurotoxicity, indicating potential applications in neurological research and therapy (Lee, Sung, & Kim, 2006).

Role in Traditional Medicine

Maurya et al. (2004) studied compounds extracted from Pterocarpus marsupium, an Ayurvedic medicine, and identified 2-Hydroxybenzyl β-D-glucopyranoside derivatives among its constituents. This research provides a scientific basis for the medicinal use of these compounds in traditional practices (Maurya et al., 2004).

Antioxidant Activities

A study by Young Jae Lee et al. (2009) revealed that flavonoids, including 2-Hydroxybenzyl flavonoid glycosides, isolated from the root bark of Cudrania tricuspidata exhibit significant antioxidant activities. These findings suggest potential applications of these compounds in oxidative stress-related conditions (Young Jae Lee et al., 2009).

Novel Screening Methods for Glycoside Production

Research by Gräber et al. (2010) described a novel screening method for enzymatic alkyl glycoside production, focusing on compounds like hexyl-beta-D-glucopyranoside. This method has implications for the efficient production and study of glycosides, including 2-Hydroxybenzyl β-D-glucopyranoside derivatives (Gräber et al., 2010).

Biotransformation in Herbal Extracts

Lin et al. (2008) explored the biotransformation of 4-(3,4-Dihydroxybenzoyloxymethyl)phenyl- O-beta-D-glucopyranoside (a related compound) in rats and found significant pharmacokinetic data, which could be relevant for understanding the metabolism and therapeutic potential of 2-Hydroxybenzyl β-D-glucopyranoside (Lin et al., 2008).

Applications in Enzyme Analysis and Synthesis

Several studies have used derivatives of 2-Hydroxybenzyl β-D-glucopyranoside in enzymatic assays and synthetic processes, demonstrating their utility in biochemical research and pharmaceutical synthesis (Daniels & Glew, 1982), (Lu, Navidpour, & Taylor, 2005).

Role in Plant Biotransformation Systems

Yan et al. (2007) investigated the biotransformation of 4-hydroxybenzen derivatives by hairy root cultures of Polygonum multiflorum, which resulted in the production of various glucosides, including 2-Hydroxybenzyl β-D-glucopyranoside. This research highlights the potential of plant biotransformation systems in producing valuable glucosides (Yan et al., 2007).

Eigenschaften

CAS-Nummer |

7724-09-0 |

|---|---|

Molekularformel |

C13H18O7 |

Molekulargewicht |

286.28 g/mol |

IUPAC-Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2-hydroxyphenyl)methoxy]oxane-3,4,5-triol |

InChI |

InChI=1S/C13H18O7/c14-5-9-10(16)11(17)12(18)13(20-9)19-6-7-3-1-2-4-8(7)15/h1-4,9-18H,5-6H2/t9-,10-,11+,12-,13-/m1/s1 |

InChI-Schlüssel |

VBSPBYNZPRRGSB-UJPOAAIJSA-N |

Isomerische SMILES |

C1=CC=C(C(=C1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |

SMILES |

C1=CC=C(C(=C1)COC2C(C(C(C(O2)CO)O)O)O)O |

Kanonische SMILES |

C1=CC=C(C(=C1)COC2C(C(C(C(O2)CO)O)O)O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S,5R,8R,9R,10R,12R,13R,14R,17S)-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B1243170.png)

![(4S)-5-[[2-(3-carboxypropylamino)-5-methyl-4-oxo-3,1-benzoxazin-7-yl]amino]-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid](/img/structure/B1243171.png)

![[(4E)-7,10-dihydroxy-2-[(2E,4E)-7-hydroxy-7-[3-(3-methoxypentan-2-yl)oxiran-2-yl]-6-methylhepta-2,4-dien-2-yl]-3,7-dimethyl-12-oxo-1-oxacyclododec-4-en-6-yl] acetate](/img/structure/B1243172.png)